molecular formula C21H21N2S2+ B1236279 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium

Cat. No.: B1236279
M. Wt: 365.5 g/mol
InChI Key: JGLWGLKNDHZFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C3-thiacarbocyanine cation is the cationic form of a C3 cyanine dye having 3-ethyl-1,3-benzothiazol-2(3H)-yl units at each end. It has a role as a fluorochrome. It is a member of benzothiazoles, a cyanine dye and a benzothiazolium ion.

Scientific Research Applications

Quantum-Chemical Calculations and Absorption Band Shifts

Research involving the structure and formation energy of dyes related to 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium has been conducted. This includes quantum-chemical calculations for monomers, dimers, and tetramers of similar dyes, revealing their ability to form π-stacking dimers and various tetramer configurations. Such studies provide insights into spectral shifts in dimers and tetramers, crucial for understanding their photophysical properties (Avakyan, Shapiro, & Alfimov, 2014).

Diels-Alder Reactions

The compound has been used in inverse type Diels-Alder reactions as a highly reactive 1-aza-1,3-butadiene. These reactions, involving electron-withdrawing groups, lead to cycloadducts with regio- and endo-selectivities, essential for the synthesis of complex organic structures (Sakamoto et al., 1996).

Synthesis and Biological Activities

Derivatives of this compound have been synthesized and evaluated for biological activities, such as anticonvulsant effects. This type of research is significant for developing new pharmaceutical compounds (Kabra, Chopde, & Wadodkar, 2011).

Antimicrobial and Antifungal Activities

Studies on the antimicrobial and antifungal activities of benzothiazole derivatives, including those related to the subject compound, have been conducted. These findings are crucial for developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).

Properties

Molecular Formula

C21H21N2S2+

Molecular Weight

365.5 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole

InChI

InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1

InChI Key

JGLWGLKNDHZFAP-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium
Reactant of Route 2
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium
Reactant of Route 3
Reactant of Route 3
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium
Reactant of Route 4
Reactant of Route 4
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium
Reactant of Route 5
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium
Reactant of Route 6
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium

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